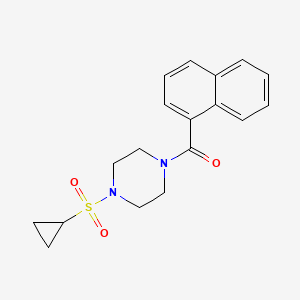

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a piperazine-based methanone derivative characterized by a cyclopropylsulfonyl substituent on the piperazine ring and a naphthalen-1-yl group attached to the methanone carbonyl. This combination may influence its pharmacokinetic profile, including solubility, membrane permeability, and receptor-binding interactions. The compound’s molecular weight is calculated as 382.48 g/mol (C₂₁H₂₂N₂O₃S), placing it in a range typical for small-molecule drug candidates .

Properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)19-10-12-20(13-11-19)24(22,23)15-8-9-15/h1-7,15H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMQAFZHIJEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves the following steps:

Piperazine Derivatives: : The starting material is often a piperazine derivative, which undergoes sulfonylation to introduce the cyclopropylsulfonyl group.

Cyclopropylsulfonyl Group Introduction: : The cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: : The final step involves the coupling of the cyclopropylsulfonyl-piperazine with naphthalene-1-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

Substitution: : Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or alcohols.

Reduction: : Alcohols, amines, or alkanes.

Substitution: : Amides, esters, or ethers.

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, including antimicrobial properties.

Medicine: : Studied for its pharmacological properties and potential therapeutic applications.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Receptor Binding: highlights that naphthalene and aromatic systems (e.g., indole, pyrrole) engage in π-π stacking with cannabinoid receptors. The target’s naphthalen-1-yl group may similarly enhance binding to hydrophobic pockets .

- Solubility and Lipophilicity: The cyclopropylsulfonyl group improves solubility relative to non-polar analogs (e.g., ’s nitrophenyl derivative), but the naphthalene moiety counteracts this by increasing logP . Compared to ’s trifluoromethylphenyl analog, the target compound may exhibit lower metabolic resistance but better tissue distribution due to balanced polarity .

- Molecular Weight: At 382.48 g/mol, the target is heavier than (350.34 g/mol) and lighter than (~481 g/mol), positioning it within the acceptable range for oral bioavailability .

Biological Activity

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 336.43 g/mol. The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a naphthalenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the modulation of neurotransmitter systems. The piperazine scaffold is known to influence serotonin and dopamine receptors, which play significant roles in mood regulation and psychotropic effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colon cancer). The half-maximal inhibitory concentration (IC50) values were reported to be less than those of standard chemotherapeutic agents like doxorubicin, indicating a promising potential for further development in cancer therapy.

| Cell Line | IC50 (µM) | Reference Compound | IC50 Reference (µM) |

|---|---|---|---|

| A431 | 1.98 ± 1.22 | Doxorubicin | 0.5 |

| HT29 | 1.61 ± 1.92 | Doxorubicin | 0.5 |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects . It demonstrated anxiolytic-like activity in animal models, suggesting potential applications in treating anxiety disorders. Behavioral tests indicated that the compound reduced anxiety-related behaviors without significant sedative effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

- In Vivo Studies : Animal studies showed that administration of this compound resulted in significant reductions in tumor size compared to control groups.

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the naphthalenyl group could enhance potency against specific cancer types, indicating avenues for further optimization.

- Toxicity Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in tested models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.